1-methyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 1-methylpyrazole to form 1-methyl-4-nitro-1H-pyrazole. This intermediate is then reacted with a suitable carbonyl compound to introduce the carbonyl group. The final step involves the formation of the carboxamide group through a reaction with an amine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-methyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a propyl group instead of the carboxamide group.
1-methyl-4-nitro-1H-pyrazole: Lacks the additional carbonyl and carboxamide groups.
Uniqueness
1-methyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N7O4 |
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Molecular Weight |
293.24 g/mol |
IUPAC Name |
1-methyl-4-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11N7O4/c1-15-4-5(7(14-15)9(11)18)13-10(19)8-6(17(20)21)3-12-16(8)2/h3-4H,1-2H3,(H2,11,18)(H,13,19) |
InChI Key |
DCYFRRIDNWQKFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
Origin of Product |
United States |
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